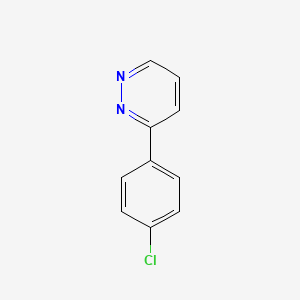

3-(4-Chlorophenyl)pyridazine

Description

Structure

3D Structure

Properties

CAS No. |

144028-82-0 |

|---|---|

Molecular Formula |

C10H7ClN2 |

Molecular Weight |

190.63 g/mol |

IUPAC Name |

3-(4-chlorophenyl)pyridazine |

InChI |

InChI=1S/C10H7ClN2/c11-9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H |

InChI Key |

QKSQDAMWHZQRQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 3 4 Chlorophenyl Pyridazine

Nucleophilic Substitution Reactions at the Pyridazine (B1198779) Ring

The electron-deficient pyridazine nucleus is particularly susceptible to nucleophilic attack, making nucleophilic substitution a cornerstone of its functionalization. thieme-connect.de The chlorine atom, when positioned on the pyridazine ring itself, serves as an excellent leaving group for such reactions.

The substitution of a chloro group on the pyridazine ring with various nitrogen nucleophiles is a well-established method for introducing nitrogen-containing functionalities. These reactions are fundamental for building more complex molecules and for creating libraries of compounds for biological screening.

Hydrazine (B178648) hydrate (B1144303) is a common reagent used to introduce the hydrazinyl group, which can serve as a precursor for further cyclization reactions. For instance, 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine, a related chloropyridazine derivative, readily reacts with hydrazine hydrate to yield the corresponding 3-hydrazinyl-pyridazine derivative (7) in high yield. nih.gov This hydrazinyl moiety is then available for subsequent transformations to form fused triazine rings. nih.gov

Similarly, various amines can be employed to generate aminopyridazine derivatives. The reaction conditions for these substitutions can vary, but they often involve heating the chloropyridazine with the desired amine, sometimes in the presence of a base or a catalyst. mdpi.com The reactivity of chloropyridazines towards amines allows for the introduction of diverse side chains, modulating the physicochemical properties of the parent molecule. The general mechanism for these substitutions often proceeds via an addition-elimination pathway, although other mechanisms like the S(ANRORC) mechanism have been observed in reactions with strong bases like potassium amide. wur.nl

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles on Chloropyridazine Systems Note: The following table presents reactions on analogous chloropyridazine structures to illustrate the typical reactivity.

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Hydrazine hydrate | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | nih.gov |

| 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] nih.govresearchgate.netthiazin-6(7H)-one | Hydroxylamine hydrochloride | N-(4-Chlorophenyl)-3-(3,5-dimethoxyphenyl)-7-phenyl-2,3-dihydro-9H-isoxazolo[4,5-b]pyridazino[4,3-e] nih.govresearchgate.netthiazin-9-amine | nih.gov |

Analogous to nitrogen nucleophiles, sulfur and oxygen nucleophiles can displace a chloro substituent on the pyridazine ring, providing access to thioethers, thiones, ethers, and pyridazinones.

The reaction of a chloropyridazine with thiourea (B124793), followed by basic workup, is a common method to introduce a thiol group or to form the corresponding pyridazine-thione tautomer. For example, 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine can be converted to 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione using thiourea in n-propanol. nih.gov Phosphorus pentasulfide is another reagent capable of converting a pyridazinone to a pyridazinethione, which can then undergo further reactions, such as S-alkylation with reagents like chloroacetic acid. nih.gov

Oxygen nucleophiles, such as alkoxides (e.g., sodium methoxide) or hydroxides, react with chloropyridazines to yield alkoxy- or hydroxypyridazines (which typically exist as the more stable pyridazinone tautomer). A study on the reactivity of 5-alkynyl-4-chloropyridazin-3(2H)-ones demonstrated facile substitution with sodium methoxide (B1231860) and potassium hydroxide, yielding the corresponding methoxy (B1213986) and hydroxy derivatives. researchgate.net These reactions highlight the general susceptibility of the C-Cl bond on the pyridazine ring to cleavage by O- and S-nucleophiles. researchgate.net

Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, and these methods are highly applicable to the derivatization of 3-(4-chlorophenyl)pyridazine.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. chemistry.coach This reaction has been successfully applied to chloropyridazines to introduce a variety of aryl and heteroaryl substituents. nih.govnih.gov For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with a range of commercially available (hetero)aryl-boronic acids using a Pd(PPh₃)₄ catalyst to synthesize a series of π-conjugated thienylpyridazine derivatives. nih.govresearchgate.net

The site-selectivity of the Suzuki-Miyaura coupling can be a critical factor in di- or polyhalogenated pyridazines. Studies have shown that for substrates like 3,5-dichloropyridazine, the reaction generally favors substitution at the C3 position. rsc.org However, this inherent selectivity can be reversed by using mixed halide substrates; for example, 3-chloro-5-bromo-6-phenylpyridazine reacts preferentially at the more reactive C-Br bond at the C5 position. rsc.org This predictable reactivity allows for the strategic and regioselective construction of highly functionalized pyridazine systems.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling on Halogenated Pyridazines

| Halogenated Pyridazine | Boronic Acid | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde | 28% | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(4-Nitrophenyl)-6-(thiophen-2-yl)pyridazine | 25% | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Furan-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine | 14% | nih.gov |

Beyond arylation, the introduction of alkynyl groups via Sonogashira coupling is another important C-C bond-forming reaction for functionalizing chloropyridazines. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base to couple a terminal alkyne with an aryl or heteroaryl halide. While specific examples on this compound are not detailed in the provided context, the general methodology is widely applicable to chloro-heteroarenes. The synthesis of 5-alkynyl-4-chloropyridazin-3(2H)-ones demonstrates the compatibility of the pyridazine core with alkynyl functionalities. researchgate.net

Other cross-coupling reactions, such as the Heck reaction (coupling with alkenes) and Negishi coupling (using organozinc reagents), also represent potential avenues for the C-C functionalization of the this compound core. pitt.eduillinois.edu These methods expand the toolkit available to chemists for installing diverse carbon-based substituents onto the pyridazine ring, enabling the synthesis of molecules with tailored electronic and steric properties.

Annulation and Formation of Fused Heterocyclic Systems

The this compound core can serve as a foundational structure for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyridazine ring, lead to novel polycyclic scaffolds.

One common strategy involves the initial functionalization of the pyridazine, followed by an intramolecular or intermolecular cyclization reaction. For example, a 3-hydrazinylpyridazine (B1252368) derivative, obtained via nucleophilic substitution, can undergo cyclocondensation with various reagents. Reaction with acetic anhydride (B1165640) leads to a fused triazine ring, while reaction with carbon disulfide yields a triazine-thione derivative. nih.gov

Another approach is the direct, one-pot cascade synthesis of fused systems. A notable example is the synthesis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[3,4-c]pyridazine from a 4-(bromo(aryl)methyl)-3-chloropyridazine precursor through a cascade protocol that includes nucleophilic substitution, ring closure, and oxidative aromatization. acgpubs.org Furthermore, reactions with active methylene (B1212753) compounds can lead to the formation of fused systems like pyrazolo- and thiazolo-fused pyridazines. nih.gov Base-promoted annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester has also been reported as a method to synthesize pyridazino[4,5-c]pyridazine derivatives. rsc.org These synthetic strategies demonstrate the utility of the pyridazine ring as a template for constructing diverse and complex heterocyclic architectures. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine |

| 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine |

| Potassium amide |

| 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] nih.govresearchgate.netthiazin-6(7H)-one |

| N-(4-Chlorophenyl)-3-(3,5-dimethoxyphenyl)-7-phenyl-2,3-dihydro-9H-isoxazolo[4,5-b]pyridazino[4,3-e] nih.govresearchgate.netthiazin-9-amine |

| 3,5-Dichloropyridazine |

| 2-Fluoro-5-bromo-3-pyridine boronic acid |

| Thiourea |

| 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione |

| Phosphorus pentasulfide |

| Chloroacetic acid |

| Sodium methoxide |

| Potassium hydroxide |

| 5-Alkynyl-4-chloropyridazin-3(2H)-ones |

| 3-Bromo-6-(thiophen-2-yl)pyridazine |

| Pd(PPh₃)₄ |

| 3-Chloro-5-bromo-6-phenylpyridazine |

| 4-Formylphenylboronic acid |

| 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde |

| 4-Nitrophenylboronic acid |

| 3-(4-Nitrophenyl)-6-(thiophen-2-yl)pyridazine |

| Furan-2-boronic acid |

| 3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine |

| Acetic anhydride |

| Carbon disulfide |

| 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazolo[3,4-c]pyridazine |

| 4-(bromo(aryl)methyl)-3-chloropyridazine |

Synthesis of Pyridazinotriazine Derivatives

The construction of a triazine ring fused to a pyridazine core typically proceeds through a key intermediate: a hydrazinylpyridazine. This strategy involves the introduction of a hydrazine group onto the pyridazine ring, which can then react with a suitable one-carbon synthon to undergo cyclization.

A representative pathway begins with a substituted 3-chloropyridazine (B74176) derivative, which is itself synthesized from a corresponding pyridazin-3(2H)-one by treatment with a chlorinating agent like phosphorus oxychloride. nih.gov The chlorine atom at the 3-position is susceptible to nucleophilic substitution by hydrazine hydrate, yielding the crucial 3-hydrazinylpyridazine intermediate. nih.gov This intermediate possesses the necessary nucleophilic sites to react with various electrophiles to form the fused 1,2,4-triazine (B1199460) ring. nih.govresearchgate.net

The reaction of the hydrazinylpyridazine with different reagents leads to a variety of pyridazinotriazine derivatives:

Reaction with acetic anhydride results in the formation of a methyl-substituted triazine ring. nih.govresearchgate.net

Condensation with an aldehyde , such as p-chlorobenzaldehyde, yields an aryl-substituted derivative. nih.govresearchgate.net

Treatment with carbon disulphide in a basic medium leads to the formation of a triazine-thione, a pyridazino[4,3-e] nih.govmdpi.comorganic-chemistry.orgtriazine-3(4H)-thione. nih.govresearchgate.net

These transformations highlight a robust method for creating complex heterocyclic systems from pyridazine precursors.

| Starting Intermediate | Reagent | Resulting Fused System | Product Name Example |

|---|---|---|---|

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Acetic Anhydride | Pyridazino[4,3-e] nih.govmdpi.comorganic-chemistry.orgtriazine | 4-((4-Chlorophenyl)amino)-8-methyl-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govmdpi.comorganic-chemistry.orgtriazine |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | p-Chlorobenzaldehyde | Pyridazino[4,3-e] nih.govmdpi.comorganic-chemistry.orgtriazine | 4-((4-Chlorophenyl)amino)-8-(4-chlorophenyl)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govmdpi.comorganic-chemistry.orgtriazine |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Carbon Disulphide | Pyridazino[4,3-e] nih.govmdpi.comorganic-chemistry.orgtriazine-thione | 4-((4-Chlorophenyl)amino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govmdpi.comorganic-chemistry.orgtriazine-3(4H)-thione |

Formation of Pyrido[3,4-c]pyridazine (B3354903) Systems

The synthesis of pyrido[3,4-c]pyridazine systems from pyridazine precursors involves the construction of a pyridine (B92270) ring onto the existing pyridazine core. mdpi.com This annulation process typically requires the pyridazine starting material to be appropriately functionalized to facilitate the formation of the new six-membered ring.

One established strategy involves starting with a pyridazinone that has a reactive methyl group adjacent to a cyano or ester group. For instance, a 4-methyl pyridazine-6-one can be activated by condensation with dimethylformamide dimethylacetal (DMFDMA) to form a reactive enamine intermediate. mdpi.com This intermediate can then undergo a cyclocondensation reaction with an aniline, leading to the formation of the fused pyridine ring and yielding a pyridopyridazine-3,8-dione. mdpi.com While this specific example does not start with this compound, it illustrates the chemical logic required for such a transformation. A this compound derivative would need suitably placed functional groups, such as a methyl and a cyano group at positions 4 and 5, to undergo a similar cyclization to form the pyrido[3,4-c]pyridazine skeleton.

| Pyridazine Precursor Type | Reagent 1 | Reagent 2 | Resulting Fused System |

|---|---|---|---|

| 4-Methyl Pyridazine-6-one with an adjacent activating group | Dimethylformamide dimethylacetal (DMFDMA) | Aniline | Pyrido[3,4-c]pyridazine-dione |

Serendipitous Pyrazolo[3,4-d]pyridazinone Formations

The fusion of a pyrazole (B372694) ring to a pyridazine core to form pyrazolo[3,4-d]pyridazinone systems can occur through various synthetic routes. While such formations can be unexpected or "serendipitous" under certain reaction conditions, targeted syntheses are also well-established. A key strategy involves the intramolecular cyclization of a pyridazine bearing a hydrazine or a related nitrogen-based functional group.

One documented method involves the Vilsmeier-Haack reaction on 5-(1-methylhydrazino)pyridazines, which facilitates the formation of the fused pyrazole ring, yielding pyrazolo[3,4-d]pyridazines. Another related approach demonstrates that a pyridazine-thione can be cyclized with hydrazine hydrate to afford a 3-amino-1H-pyrazolo[3,4-c]pyridazine. researchgate.net This highlights the versatility of using hydrazine to build a fused five-membered pyrazole ring onto a pyridazine scaffold. For a precursor like this compound, derivatization to introduce a hydrazine group at the C4 position, along with a carbonyl or a potential carbonyl group at C5, would create the necessary framework for cyclization into a pyrazolo[3,4-d]pyridazinone.

| Pyridazine Precursor | Key Reagent(s) | Resulting Fused System | Reference |

|---|---|---|---|

| 5-(1-Methylhydrazino)pyridazine | Vilsmeier-Haack Reagent (POCl₃, DMF) | Pyrazolo[3,4-d]pyridazine | amanote.com |

| 4-Cyano-5,6-dimethylpyridazine-3(2H)-thione | Hydrazine Hydrate | 3-Amino-1H-pyrazolo[3,4-c]pyridazine | researchgate.net |

Other Fused Pyridazine Derivatives

Beyond the triazine, pyridine, and pyrazole ring systems, the pyridazine core is a precursor to numerous other fused heterocycles. The specific outcome is dictated by the functional groups on the pyridazine ring and the choice of cyclizing agent.

Research has demonstrated the synthesis of several other fused systems from functionalized pyridazine derivatives:

Oxazolopyridazines : These can be formed from pyridazinone precursors. For example, treating a 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with ethyl chloroformate in the presence of a base like potassium carbonate leads to the formation of an oxazolo[5,4-c]pyridazinone ring system. nih.gov

Imidazopyridazinones : The oxazolopyridazine ring can serve as an intermediate for further transformations. Heating an oxazolopyridazine with ammonium (B1175870) acetate (B1210297) can lead to a ring transformation, yielding the corresponding imidazo[4,5-c]pyridazinone. nih.gov

Pyridazino[3,4-b] nih.govorganic-chemistry.orgthiazines : A pyridazine-thione derivative can be used to construct a fused thiazine (B8601807) ring. A one-pot reaction of a pyridazinethione with chloroacetic acid and an aldehyde (such as 3,4-dimethoxybenzaldehyde) in the presence of sodium acetate results in the formation of a pyridazino[3,4-b] nih.govorganic-chemistry.orgthiazin-6(7H)-one derivative. nih.gov

These examples underscore the synthetic plasticity of the pyridazine nucleus in generating a diverse range of fused heterocyclic structures.

| Pyridazine Precursor | Key Reagent(s) | Resulting Fused System |

|---|---|---|

| 4-(2-(4-Bromophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Ethyl Chloroformate, K₂CO₃ | Oxazolo[5,4-c]pyridazin-6(5H)-one |

| 5-(4-Bromophenylamino)-3-phenyloxazolo[5,4-c]pyridazin-6(5H)-one | Ammonium Acetate, ZnCl₂ | Imidazo[4,5-c]pyridazin-6(7H)-one |

| 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | Chloroacetic Acid, Aldehyde, Sodium Acetate | Pyridazino[3,4-b] nih.govorganic-chemistry.orgthiazin-6(7H)-one |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 4 Chlorophenyl Pyridazine Derivatives

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

For instance, in the related structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, SCXRD analysis showed that the 1,6-dihydropyridazine ring is essentially planar. nih.gov The analysis also determined the dihedral angle between the pyridazine (B1198779) and the chlorophenyl rings to be 40.16 (7)°. nih.gov Such data is fundamental for understanding the molecule's spatial orientation. In the crystal structure, molecules often form dimers through hydrogen bonds, such as N—H⋯O interactions, which are then further connected by C—H⋯O and C—H⋯Cl bonds to create a three-dimensional network. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₄ClN₃O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Dihedral Angle (pyridazine-benzene) | 40.16 (7)° | nih.gov |

| Key Hydrogen Bond Motif | R²₂(8) ring | nih.gov |

Solvatomorphism is a phenomenon where a compound crystallizes with different crystal structures due to the incorporation of solvent molecules into the crystal lattice. This has been observed in derivatives of the pyridazine family. A notable example is 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM), which forms two distinct solvates with dimethyl sulfoxide (B87167) (DMSO). nih.gov

The two forms were identified as a monosolvate (I) and a sesquisolvate (II), confirmed by single-crystal X-ray diffraction. nih.gov These solvates differ in the stoichiometry of the CPM molecule to the DMSO solvent molecule, being 1:1 and 1:1.5, respectively. nih.gov They also crystallize in different space groups, with the monosolvate in the triclinic P-1 group and the sesquisolvate in the monoclinic C2/c group, demonstrating how the solvent directly influences the crystal packing arrangement. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. nih.gov By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different close contacts between molecules. nih.govmdpi.com

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H⋯H | 39.7% | nih.gov |

| H⋯C/C⋯H | 27.5% | nih.gov |

| H⋯N/N⋯H | 15.5% | nih.gov |

| O⋯H/H⋯O | 11.1% | nih.gov |

These quantitative insights are crucial for understanding the forces that govern the crystal's stability and physical properties.

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H (proton) and ¹³C (carbon-13) NMR, is indispensable for elucidating the molecular structure of this compound derivatives in the solution state. mdpi.com These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the molecular skeleton and the position of substituents.

| Nucleus | Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons | 6.92 - 7.67 | mdpi.com |

| ¹H | -CH₂- (Methylene) | 5.23 | mdpi.com |

| ¹³C | Aliphatic Carbons | 48.46 - 69.21 | mdpi.com |

| ¹³C | Aromatic Carbons | 121.37 - 143.48 | dundee.ac.uk |

Fourier-Transform Infrared (FT-IR) and High-Resolution Mass Spectrometric Techniques for Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are complementary techniques used for the structural confirmation of newly synthesized compounds. nih.gov

FT-IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound derivatives, FT-IR spectra would typically show absorption bands corresponding to C-H stretching of the aromatic rings, C=N stretching within the pyridazine ring (around 1544–1617 cm⁻¹), and C-Cl stretching. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, often to within four decimal places. mdpi.com This precision allows for the determination of the exact molecular formula of the derivative, as the measured mass can be matched to a unique elemental composition. mdpi.comdundee.ac.uk The technique is a powerful tool for confirming that the synthesized product has the expected atomic makeup, complementing the structural data obtained from NMR and X-ray crystallography. mdpi.com

Computational and Theoretical Chemistry Studies of 3 4 Chlorophenyl Pyridazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are widely used to determine the optimized geometry, electronic structure, and vibrational properties of molecules like 3-(4-Chlorophenyl)pyridazine.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT, commonly with the B3LYP functional and a basis set like 6-31G(d,p), are performed to find the minimum energy conformation. nih.govresearchgate.net For this compound, a key structural feature is the dihedral angle between the chlorophenyl and pyridazine (B1198779) rings. Studies on similar structures, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, have shown that the two ring systems are not coplanar. growingscience.com In this related compound, the torsion angles C1-C6-C7-C9 and C7-C9-C11-N4 were found to be -43.4° and -132°, respectively, indicating a significant twist between the aromatic moieties. growingscience.com

Table 1: Representative Optimized Geometrical Parameters for Phenyl-Heterocycle Systems

| Parameter | Description | Typical Finding | Reference Method |

|---|---|---|---|

| Dihedral Angle (Ring-Ring) | The angle between the planes of the chlorophenyl and pyridazine rings. | Non-coplanar arrangement is common to minimize steric hindrance. | DFT/B3LYP |

| C-Cl Bond Length | The distance between the carbon and chlorine atoms on the phenyl ring. | Consistent with standard aromatic C-Cl bond lengths (~1.74 Å). | X-ray Diffraction & DFT |

| C-N Bond Lengths (Pyridazine) | The distances between carbon and nitrogen atoms within the pyridazine ring. | Reflects the aromatic character of the heterocyclic ring. | DFT/B3LYP |

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO)

The electronic properties of a molecule are fundamental to its chemical reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.netnih.gov The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govmaterialsciencejournal.org

For molecules containing pyridazine and chlorophenyl groups, the HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is often localized on the pyridazine ring, which can act as an electron-accepting moiety. wuxibiology.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide quantitative measures of the molecule's reactive nature. elsevierpure.com For instance, in a study of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to be 3.65 eV. materialsciencejournal.org

Table 2: Calculated Electronic Properties and Reactivity Descriptors

| Descriptor | Formula | Significance | Typical Value (eV) for related compounds |

|---|---|---|---|

| EHOMO | - | Electron-donating ability (Ionization Potential) | -5.8 to -6.5 |

| ELUMO | - | Electron-accepting ability (Electron Affinity) | -2.0 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | 3.4 to 4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | 1.7 to 2.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power to attract electrons | 3.9 to 4.5 |

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of atoms. DFT calculations can predict the vibrational frequencies and corresponding modes of a molecule with high accuracy. mdpi.com These theoretical spectra are often scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental data.

A detailed assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each coordinate to a specific normal mode. elsevierpure.com For this compound, characteristic vibrations would include C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, C-Cl stretching, and various in-plane and out-of-plane bending modes. materialsciencejournal.orgnih.gov The correlation between theoretical and experimental spectra helps to confirm the molecular structure and provides a deeper understanding of its bonding characteristics.

Table 3: Tentative Vibrational Assignments for this compound based on DFT Calculations

| Vibrational Mode | Expected Frequency Range (cm-1) | Description |

|---|---|---|

| ν(C-H) aromatic | 3100-3000 | Stretching vibrations of C-H bonds in both rings. |

| ν(C=C)/ν(C=N) | 1600-1400 | Stretching vibrations of the aromatic and heteroaromatic ring skeletons. |

| δ(C-H) | 1300-1000 | In-plane bending (scissoring, rocking) of C-H bonds. |

| ν(C-Cl) | 800-600 | Stretching vibration of the carbon-chlorine bond. |

| γ(C-H) | 900-675 | Out-of-plane bending of C-H bonds. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP surface is expected to show significant negative potential localized around the two nitrogen atoms of the pyridazine ring due to their lone pairs of electrons. researchgate.net The chlorine atom on the phenyl ring would also exhibit a region of negative potential. dtic.mil Conversely, the hydrogen atoms of both rings would be characterized by positive electrostatic potential. materialsciencejournal.org This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital in molecular recognition and crystal packing. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of rational drug design. The goal of QSAR is to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. actascientific.com For a class of compounds like pyridazine derivatives, a 3D-QSAR model could be built to predict their activity against a specific biological target. nih.gov

The process involves aligning a set of structurally related molecules and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These descriptors are then used to build a statistical model, often using Partial Least Squares (PLS) regression, that relates the descriptors to the observed biological activity (e.g., IC50 values). actascientific.com While a specific QSAR model for this compound is not detailed, its calculated descriptors could be used as part of a larger dataset of pyridazine analogues to develop such a predictive model for designing new, more potent compounds. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction in Theoretical Models

To understand the potential therapeutic applications of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict and analyze how a small molecule (ligand) interacts with the binding site of a biological target, typically a protein or enzyme. nih.govnih.gov

Molecular docking algorithms place the ligand into the active site of a target protein in various orientations and conformations, scoring each pose based on its binding affinity. mdpi.com Pyridazine derivatives have been investigated as potential inhibitors for various targets, including kinases (c-Met, Pim-1) and enzymes involved in inflammatory disorders (PDE4). actascientific.comrsc.org Docking studies of this compound into such targets would reveal key interactions, such as hydrogen bonds with amino acid residues, hydrophobic interactions, and π-π stacking. researchgate.netresearchgate.net

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. researchgate.net MD simulations provide a dynamic view of the interactions, showing how the ligand and protein adjust to each other and confirming the stability of the binding mode predicted by docking. sciepub.com These simulations are essential for validating potential drug candidates and understanding their mechanism of action at a molecular level.

Exploration of Diverse Research Applications of 3 4 Chlorophenyl Pyridazine Scaffolds

Role as Versatile Chemical Building Blocks in Complex Organic Synthesis

The 3-(4-chlorophenyl)pyridazine core is a valuable starting point for the synthesis of more complex, polycyclic heterocyclic systems. The reactivity of the pyridazine (B1198779) ring, often enhanced by the presence of activating groups, allows for its elaboration into a variety of fused chemical structures.

Researchers have demonstrated that chloropyridazine derivatives can serve as key intermediates in multi-step synthetic pathways. For instance, a 3-chloropyridazine (B74176) derivative can be prepared from a corresponding pyridazin-3(2H)-one by treatment with phosphorus oxychloride. nih.gov This chloro-substituted pyridazine is then primed for nucleophilic substitution reactions. By reacting it with various nucleophiles such as hydrazine (B178648) hydrate (B1144303), a hydrazinylpyridazine can be formed. nih.govresearchgate.net This intermediate becomes a versatile precursor for constructing fused ring systems. For example, subsequent reactions with reagents like acetic anhydride (B1165640), p-chlorobenzaldehyde, or carbon disulphide can yield complex molecules such as pyridazinotriazine derivatives. nih.govresearchgate.net

Furthermore, the pyridazinethione derivative, which can also be synthesized from the pyridazinone, serves as another strategic building block. It can be reacted with chloroacetic acid in the presence of an aldehyde to construct pyridazino[3,4-b] nih.govbibliomed.orgthiazine (B8601807) systems. nih.gov These resulting fused structures can be further modified, for example, by reaction with nitrogen nucleophiles or active methylene-containing reagents, to create an even broader range of complex heterocyclic compounds. nih.gov These synthetic strategies highlight the utility of the pyridazine scaffold as a foundational element for building molecular complexity.

Applications in Agrochemical Research (e.g., Molluscicidal, Insecticidal, Herbicidal Properties)

The pyridazine heterocycle is a well-established pharmacophore in the agrochemical industry. researchgate.net Derivatives of this compound have been investigated for a range of bioactivities relevant to crop protection.

Herbicidal Properties: A significant area of research involves the development of pyridazine-based herbicides that target the phytoene (B131915) desaturase (PDS) enzyme. nih.govacs.org PDS is crucial for carotenoid biosynthesis in plants, and its inhibition leads to bleaching symptoms and eventual plant death. nih.gov Norflurazon is a commercial pyridazine herbicide that targets PDS. acs.org Research has focused on creating new pyridazine structures to overcome resistance and improve efficacy. In one study, a scaffold-hopping strategy based on the herbicide diflufenican (B1670562) led to the synthesis of novel pyridazine derivatives. nih.govacs.org The compound 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide demonstrated potent pre-emergence and post-emergence herbicidal activity, indicating that the pyridazine ring is a key component for inhibiting PDS. nih.govacs.org

Molluscicidal Properties: Pyridazine and related nitrogen-containing heterocyclic derivatives have shown promise in controlling snail populations, which are intermediate hosts for diseases like schistosomiasis and significant agricultural pests. nih.govresearchgate.net While direct studies on this compound are limited, structurally similar compounds have demonstrated potent activity. For example, 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea exhibited strong molluscicidal effects against the snail Biomphalaria straminea, with an LD50 value of 0.50 mg/L. nih.gov Other research has shown that various synthesized pyrazole (B372694) and pyridazinone derivatives possess moderate molluscicidal activity against Biomphalaria alexandrina snails. nih.gov

Insecticidal Properties: The pyridazine scaffold is also explored for its insecticidal potential. bibliomed.org The presence of a chlorophenyl group, in particular, has been associated with enhanced toxicity in certain insect pests. Studies on functionalized pyridine (B92270) derivatives, which share structural similarities, have shown that compounds containing a 4-chlorophenyl group exhibit significant insecticidal activity against the cowpea aphid, Aphis craccivora. nih.gov The effectiveness of these compounds suggests that the combination of a nitrogen-containing heterocycle and a substituted phenyl ring is a viable strategy for developing new insecticidal agents. nih.govnih.gov

Potential in Materials Science and Fluorescent Probe Development

The rigid, aromatic nature of the pyridazine ring, combined with its electron-deficient characteristics, makes it a candidate for applications in materials science, particularly in the development of optical materials and fluorescent probes. researchgate.net The photophysical properties of pyridazine derivatives can be tuned by altering the substituents on the ring.

A notable application is the design of fluorescent probes for biological imaging. Researchers have developed a pyridazine-based fluorescent dye specifically designed to detect and image β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.gov This probe exhibited a significant, 34-fold increase in fluorescence emission intensity upon binding to Aβ aggregates and showed a high binding affinity. nih.gov The design incorporated the pyridazine scaffold as a core component, demonstrating its utility in creating sensitive and specific molecular probes for diagnostic research. nih.gov The development of such probes relies on the scaffold's ability to form part of a conjugated system whose fluorescence properties change upon interaction with a biological target.

Strategic Importance as a Structural Scaffold in Ligand Discovery Methodologies

The this compound structure is considered a "privileged scaffold" in medicinal chemistry and ligand discovery. Its ability to be readily synthesized and modified, combined with its capacity to interact with a wide range of biological targets, makes it a valuable starting point for developing new ligands. semanticscholar.org

The pyridazine scaffold is frequently used to design ligands that can probe the binding sites of various proteins, particularly protein kinases and other enzymes. The design process often involves modifying the core structure to optimize interactions with specific amino acid residues within the target's active site.

For example, pyridazine-based compounds have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. researchgate.net By synthesizing various derivatives and studying their binding, researchers can elucidate the structural requirements for potent inhibition. Similarly, the pyridazinone scaffold has been used as a novel core to develop inhibitors for Fatty Acid Binding Protein 4 (FABP4), a protein implicated in metabolic diseases and cancer. mdpi.comresearchgate.net In these studies, the pyridazinone core was identified through computational methods and then used to synthesize a series of compounds to probe the protein's binding cavity. The 4-chlorophenyl group often plays a crucial role in these interactions, fitting into hydrophobic pockets within the target protein.

Computational techniques are integral to modern ligand discovery, and the this compound scaffold is well-suited for these approaches. In silico screening allows for the rapid evaluation of large virtual libraries of compounds, helping to prioritize which molecules to synthesize and test experimentally.

Virtual libraries can be constructed by computationally enumerating all possible derivatives of the pyridazine core with a diverse set of chemical substituents. These libraries are then screened against a computer model of a target protein using molecular docking simulations. researchgate.net This process predicts the binding affinity and orientation of each compound in the protein's active site. For instance, docking studies have been used to predict the binding affinity of novel pyridazine analogs towards specific receptors, guiding the synthesis of the most promising candidates. researchgate.netjocpr.com The use of 3D-pharmacophore fingerprints is another computational method where the pyridazine scaffold can be incorporated into library design to identify molecules with the correct spatial arrangement of chemical features required for binding to a target. nih.gov This computational-first approach streamlines the discovery process, saving time and resources by focusing on compounds with the highest probability of being active.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.